molecular formula C25H31N3O5S B10986434 methyl 5-isopropyl-2-(2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinolin]-4'-ylcarboxamido)thiazole-4-carboxylate

methyl 5-isopropyl-2-(2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinolin]-4'-ylcarboxamido)thiazole-4-carboxylate

Cat. No.: B10986434
M. Wt: 485.6 g/mol
InChI Key: PZQBEKYBPFPFKU-UHFFFAOYSA-N
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Description

Methyl 5-isopropyl-2-(2’-(2-methoxyethyl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-ylcarboxamido)thiazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an isoquinoline moiety, and a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-isopropyl-2-(2’-(2-methoxyethyl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-ylcarboxamido)thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials

    Isoquinoline Synthesis: The isoquinoline moiety can be synthesized via the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.

    Spirocyclic Structure Formation: The spirocyclic structure can be formed through a cyclization reaction, often involving a nucleophilic attack on a carbonyl group.

    Thiazole Ring Introduction: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-isopropyl-2-(2’-(2-methoxyethyl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-ylcarboxamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the isoquinoline moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Methyl 5-isopropyl-2-(2’-(2-methoxyethyl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-ylcarboxamido)thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of methyl 5-isopropyl-2-(2’-(2-methoxyethyl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-ylcarboxamido)thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-isopropyl-2-(2’-(2-methoxyethyl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-ylcarboxamido)thiazole-4-carboxylate: shares similarities with other thiazole-containing compounds, such as:

Uniqueness

The uniqueness of methyl 5-isopropyl-2-(2’-(2-methoxyethyl)-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinolin]-4’-ylcarboxamido)thiazole-4-carboxylate lies in its spirocyclic structure and the combination of functional groups, which confer specific chemical and biological properties not found in simpler thiazole derivatives.

Properties

Molecular Formula

C25H31N3O5S

Molecular Weight

485.6 g/mol

IUPAC Name

methyl 2-[[2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C25H31N3O5S/c1-15(2)20-19(23(31)33-4)26-24(34-20)27-21(29)18-16-9-5-6-10-17(16)22(30)28(13-14-32-3)25(18)11-7-8-12-25/h5-6,9-10,15,18H,7-8,11-14H2,1-4H3,(H,26,27,29)

InChI Key

PZQBEKYBPFPFKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)CCOC)C(=O)OC

Origin of Product

United States

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